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Compound of Interest

Remdesivir methylpropyl! ester
Compound Name:

analog

cat. No.: B15566526

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the remdesivir methylpropyl ester
analog, a derivative of the antiviral prodrug remdesivir. This document consolidates key
chemical information, quantitative data on its bioactivation, and detailed experimental
methodologies, offering a comprehensive resource for professionals in the field of drug
discovery and development.

Core Chemical and Physical Data

The remdesivir methylpropyl ester analog, also known as GS-5734 methylpropyl ester
analog, is chemically identified by the CAS number 3047145-80-9.[1][2] Its fundamental
properties are summarized in the table below for quick reference and comparison.
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Property Value

CAS Number 3047145-80-9

Synonyms GS-5734 methylpropy! ester analog

Molecular Formula C25H31N6OsP

Formula Weight 574.5 g/mol

Purity =98%

Formulation A crystalline solid

Solubility DMF: 10 mg/ml, DMSO: 10 mg/ml, DMSO:PBS

(pH 7.2) (1:5): 0.1 mg/ml

Amax 246 nm

Bioactivation and Antiviral Activity

Remdesivir and its analogs are prodrugs that must be metabolized intracellularly to their active
triphosphate form to exert their antiviral effects.[3][4][5] This bioactivation process is a critical
determinant of their efficacy.

A 2024 study published in the Journal of Medicinal Chemistry by Li et al. provides a
comparative analysis of the bioactivation profiles of remdesivir (RDV), its methylpropyl ester
analog (MeRDV), an isopropyl ester analog (IsoRDV), and the parent nucleoside (Nuc), GS-
441524.[6][7] The study highlights that ProTide prodrugs like RDV and MeRDV are more
efficient at delivering the active triphosphate metabolite (RDV-TP) to the lungs. This enhanced
delivery is attributed to their high cell permeability and susceptibility to cleavage by cathepsin A
(CTSA) and carboxylesterase 1 (CES1).[6][7][8]

Intracellular Activation Pathway

The intracellular conversion of the remdesivir methylpropyl ester analog follows a multi-step
enzymatic process. The prodrug first enters the cell, where esterases initiate the removal of the
ester moiety. Subsequent cleavage of the phosphoramidate bond by enzymes such as histidine
triad nucleotide-binding protein 1 (HINT1) yields the monophosphate form.[3][5] This is then
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further phosphorylated by cellular kinases to the active triphosphate metabolite, which acts as
a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][9][10]
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Caption: Bioactivation pathway of the remdesivir methylpropyl ester analog.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The
following sections outline the key experimental protocols adapted from the study by Li et al.
(2024) and other relevant literature.

Antiviral Activity Assay Against SARS-CoV-2

This protocol is used to determine the efficacy of antiviral compounds against SARS-CoV-2 in a
cell-based assay.

e Cell Culture: A549 cells expressing the human ACE2 receptor and TMPRSS2 protease are
plated in 96-well plates at a density of 15,000 cells per well and incubated overnight at 37°C
with 5% CO2.[11]

o Compound Treatment: The growth medium is removed, and cells are treated with increasing
concentrations of the test compounds (e.g., remdesivir methylpropyl ester analog) diluted
in infection media. A vehicle control (DMSO) is also included.[8][11]

« Viral Infection: Following a 30-minute pre-treatment with the compounds, cells are inoculated
with a SARS-CoV-2 isolate (e.g., WAL or Omicron BA.1) at a specified multiplicity of infection
(MOQI), for instance, 1.0.[8][12]

¢ Incubation: The infected cells are incubated for 24 hours.[8]

» Quantification of Viral Titer: After incubation, the infectious virus titers in the supernatant are
determined using a Tissue Culture Infectious Dose 50 (TCIDso) assay.[8][13]

o Cell Viability: Parallel assays are conducted to assess cell viability at the tested compound
concentrations to ensure that the observed antiviral effect is not due to cytotoxicity.[8]

Experimental Workflow for Antiviral Testing

The logical flow of an in vitro antiviral activity experiment is depicted in the diagram below.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b15566526?utm_src=pdf-body-img
https://www.benchchem.com/product/b15566526?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10052049/
https://www.benchchem.com/product/b15566526?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11246197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10052049/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11246197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8448143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11246197/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11246197/
https://journal-jbv.apub.kr/articles/article/0dxE/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11246197/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15566526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[Plate A549-ACE2/TMPRSS2 Cells)

Encubate Overnighg

Prepare Serial Dilutions of
Remdesivir Methylpropyl Ester Analog

[Pre-treat Cells with Compounds)

anect Cells with SARS-CoV—Z)

Incubate for 24 Hours

:

Harvest Supernatant

:

Perform TCID50 Assay

:

E’-\nalyze Data and Determine ECSCD

Click to download full resolution via product page

Caption: Workflow for in vitro antiviral activity testing.
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Conclusion

The remdesivir methylpropyl ester analog represents a significant area of research within
the broader development of nucleotide prodrugs for antiviral therapy. Its efficient bioactivation
in lung cells, as demonstrated in recent studies, underscores the potential for structural
modifications to enhance drug delivery to target tissues. The data and protocols presented in
this guide are intended to support further investigation into this and related compounds,
ultimately contributing to the development of more effective antiviral treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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